What is Ramiprilat-d5 and its primary use in research?
What is Ramiprilat-d5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ramiprilat-d5, a key analytical tool in the research and development of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details its primary application as an internal standard in bioanalytical methodologies, offering comprehensive data, experimental protocols, and visual workflows to support its use in pharmacokinetic and clinical studies.
Introduction to Ramiprilat-d5
Ramiprilat-d5 is the deuterium-labeled form of Ramiprilat, the active metabolite of the prodrug Ramipril. Ramipril is a widely prescribed medication for hypertension and heart failure.[1][2][3] Following oral administration, Ramipril is rapidly absorbed and hydrolyzed in the liver to form Ramiprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[4][5][6]
The primary role of Ramiprilat-d5 in a research setting is to serve as an internal standard (IS) for the quantitative analysis of Ramipril and Ramiprilat in biological matrices.[7] Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency in mass spectrometry, allowing for accurate and precise quantification by correcting for variability during sample preparation and analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ramiprilat-d5 is presented in the table below. This data is essential for method development and for ensuring the correct identification and handling of the compound.
| Property | Value |
| Chemical Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid |
| Alternate Names | Ramiprilat-d5 (Mixture of Diastereomers); HOE 498 Diacid-d5; Ramipril Diacid-d5 |
| CAS Number | 1356837-92-7 |
| Molecular Formula | C₂₁H₂₃D₅N₂O₅ |
| Molecular Weight | 393.49 g/mol |
Pharmacokinetics of Ramipril and Ramiprilat
Understanding the pharmacokinetic profile of Ramipril and its active metabolite, Ramiprilat, is crucial for designing and interpreting bioanalytical studies. Ramiprilat-d5 is instrumental in accurately determining the concentrations of these compounds in various biological samples.
| Parameter | Ramipril | Ramiprilat |
| Bioavailability | ~50-60% | - |
| Time to Peak Plasma Concentration (Tmax) | Within 1 hour | 2-4 hours |
| Plasma Protein Binding | ~73% | ~56% |
| Elimination Half-life | Initial: 2-4 hours | Apparent: 9-18 hours; Terminal: >50 hours |
| Metabolism | Hydrolyzed in the liver to Ramiprilat | Further metabolized to inactive glucuronide and diketopiperazine derivatives |
| Excretion | ~60% in urine, ~40% in feces (as parent drug and metabolites) | Primarily excreted in urine |
Experimental Protocols: Bioanalytical Method for Ramipril and Ramiprilat Quantification
The following section outlines a typical experimental protocol for the simultaneous quantification of Ramipril and Ramiprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ramiprilat-d5 as an internal standard.
Sample Preparation (Protein Precipitation)
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Aliquoting: Transfer 200 µL of human plasma sample into a microcentrifuge tube.
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Internal Standard Spiking: Add 100 µL of a working solution of Ramiprilat-d5 (concentration will depend on the specific assay requirements) to each plasma sample.
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Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
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Protein Precipitation: Add 1 mL of a protein precipitation solvent (e.g., acetonitrile) to each sample.
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Vortexing: Vortex the samples for 10 minutes to facilitate complete protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean injector vial.
-
Injection: Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II HPLC system or equivalent |
| Column | Chromolith speed rod RP 18e gold (50×4.6 mm) or equivalent |
| Mobile Phase | Acetonitrile, methanol, and 0.2% trifluoroacetic acid mixture |
| Flow Rate | Isocratic |
| Injection Volume | 10 µL |
| MS System | Agilent 6460 Triple Quad/LCMS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |
| Monitored Transitions | Specific m/z transitions for Ramipril, Ramiprilat, and Ramiprilat-d5 |
Note: Specific mobile phase composition, gradient, and mass spectrometer parameters such as collision energy and dwell time should be optimized for the specific instrumentation used.
Visualizations
Signaling Pathway of Ramipril's Mechanism of Action
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat.
Experimental Workflow for Bioanalysis
This diagram outlines the typical workflow for the quantification of Ramipril and Ramiprilat in biological samples using Ramiprilat-d5 as an internal standard.
Conclusion
Ramiprilat-d5 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS-based bioanalytical methods enables the accurate and reliable quantification of Ramipril and its active metabolite, Ramiprilat, in biological matrices. This technical guide provides a foundational understanding of Ramiprilat-d5, its properties, and its application in robust analytical protocols, thereby supporting further research into the pharmacokinetics and therapeutic efficacy of Ramipril.
References
- 1. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ramipril. An updated review of its therapeutic use in essential hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramipril. A review of its pharmacological properties and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Ramipril | Semantic Scholar [semanticscholar.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ijpsonline.com [ijpsonline.com]
